molecular formula C16H20O3 B12589518 tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate CAS No. 646533-93-9

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

Cat. No.: B12589518
CAS No.: 646533-93-9
M. Wt: 260.33 g/mol
InChI Key: FUCCASLXBRXKSZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form diketones or other oxidized products.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiols or amines. This reactivity is important in the context of enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can be compared with other similar compounds, such as:

    tert-Butyl 4-methyl-3-oxo-5-phenylpentanoate: Lacks the conjugated enone system, resulting in different reactivity and applications.

    tert-Butyl 4-methyl-3-oxo-5-phenylhex-4-enoate: Has an additional carbon in the chain, affecting its physical and chemical properties.

    tert-Butyl 4-methyl-3-oxo-5-phenylbut-4-enoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications .

Properties

CAS No.

646533-93-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3

InChI Key

FUCCASLXBRXKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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